2-bromo-N-(3-methylphenyl)acetamide
Overview
Description
2-bromo-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO. It is a brominated derivative of acetanilide, where the bromine atom is attached to the alpha carbon of the acetamide group, and the phenyl ring is substituted with a methyl group at the meta position. This compound is used in various chemical research applications due to its unique structural properties .
Scientific Research Applications
2-bromo-N-(3-methylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-N-(3-methylphenyl)acetamide can be synthesized through the bromination of N-(3-methylphenyl)acetamide. The typical synthetic route involves the following steps:
Starting Material: N-(3-methylphenyl)acetamide.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and N-(3-methylphenyl)acetamide.
Purification: The crude product is purified through recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(3-methylphenyl)ethylamine.
Oxidation: Formation of 3-methylbenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methylphenyl)acetamide
- 2-bromo-N-(2-methylphenyl)acetamide
- N-(3-bromo-2-methylphenyl)acetamide
Uniqueness
2-bromo-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-bromo-N-(3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQVBULEPAWPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279999 | |
Record name | 2-bromo-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-17-8 | |
Record name | 5439-17-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80279999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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